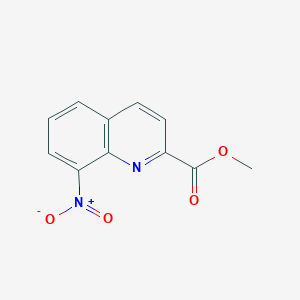

Methyl 8-nitroquinoline-2-carboxylate

Vue d'ensemble

Description

Methyl 8-nitroquinoline-2-carboxylate is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Mécanisme D'action

Target of Action

Methyl 8-nitroquinoline-2-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to have a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities.

Mode of Action

For instance, some quinoline derivatives may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

For example, some quinoline derivatives have been shown to inhibit the COX-2 enzyme, which plays a crucial role in inflammation and pain .

Result of Action

Quinoline derivatives have been shown to have various biological activities, including anticancer , antioxidant , anti-inflammatory , and antimicrobial effects.

Analyse Biochimique

Cellular Effects

Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Studies on quinoline derivatives have shown that their effects can vary with dosage, with some compounds exhibiting threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Quinoline derivatives can interact with various transporters or binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Some quinoline derivatives are directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-nitroquinoline-2-carboxylate typically involves the nitration of 2-methylquinoline followed by oxidation and esterification. The basic scheme of transformations includes:

Nitration: 2-methylquinoline is nitrated to produce a mixture of isomeric 8-nitro and 5-nitro-2-methylquinolines.

Oxidation: The methyl group in 2-methyl-8-nitroquinoline is oxidized through consecutive steps of bromination and hydrolysis in aqueous sulfuric acid.

Esterification: The resulting 8-nitroquinoline-2-carboxylic acid is esterified to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of eco-efficient and inexpensive reagents, as well as green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 8-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Applications De Recherche Scientifique

Medicinal Chemistry

M8NQ has been extensively studied for its potential pharmacological activities. It serves as a precursor for various quinoline derivatives that exhibit significant biological activities:

- Anticancer Activity : M8NQ derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from M8NQ have been tested against various cancer cell lines, demonstrating effective cytotoxicity .

- Antimicrobial Properties : The compound's derivatives are also explored for their antimicrobial effects against bacteria and fungi. Studies indicate that certain modifications can enhance their efficacy against resistant strains .

- Antiviral Activity : Recent studies have highlighted the potential of M8NQ derivatives as antiviral agents, particularly against viruses like SARS-CoV-2 and tuberculosis .

Biological Research

M8NQ is utilized in biological research for its ability to interact with cellular components:

- DNA Intercalation : The quinoline ring structure allows M8NQ to intercalate with DNA, potentially disrupting replication processes in cancer cells .

- Fluorescent Labeling : M8NQ can be used as a fluorescent probe in biological imaging due to its photophysical properties.

Industrial Applications

In addition to its medicinal uses, M8NQ is applied in industrial settings:

- Dyes and Pigments : The compound is involved in the production of dyes due to its vibrant color properties.

- Chemical Intermediates : M8NQ serves as an intermediate in the synthesis of more complex chemical compounds used across various industries .

Table 1: Biological Activities of Methyl 8-Nitroquinoline-2-Carboxylate Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|---|

| M8NQ-Derivative A | Anticancer | A549 (Lung Cancer) | 5.6 | |

| M8NQ-Derivative B | Antimicrobial | E. coli | 12.3 | |

| M8NQ-Derivative C | Antiviral | SARS-CoV-2 | 15.0 |

Table 2: Synthesis Methods of this compound

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of several M8NQ derivatives against human lung carcinoma cells (A549). The results indicated that specific substitutions on the quinoline ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial activity of M8NQ derivatives demonstrated potent effects against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), indicating that certain functional groups improved efficacy against resistant strains.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Methyl 8-nitroquinoline-2-carboxylate include:

- 8-nitroquinoline-2-carboxylic acid

- Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate

- 4-arylquinoline-2-carboxylate derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and ester functionality make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications .

Activité Biologique

Methyl 8-nitroquinoline-2-carboxylate (MNQ) is a notable derivative of quinoline, a class of compounds recognized for their diverse biological activities. This article delves into the biological activity of MNQ, highlighting its mechanisms, therapeutic potential, and relevant case studies.

Overview of this compound

MNQ is characterized by a nitro group at the 8-position and a carboxylate ester at the 2-position of the quinoline ring. Its chemical structure allows for various modifications, enhancing its bioactivity. The compound exhibits significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications.

The biological activity of MNQ is attributed to several mechanisms:

- DNA Intercalation : The quinoline structure allows MNQ to intercalate with DNA, disrupting cellular processes and leading to apoptosis in cancer cells.

- Enzyme Inhibition : MNQ has been shown to inhibit enzymes such as COX-2, which is involved in inflammation and pain pathways.

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer effects.

Anticancer Properties

MNQ has been investigated for its potential anticancer effects. Studies indicate that it can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, MNQ demonstrated significant cytotoxicity against breast cancer cells, with mechanisms involving the disruption of mitochondrial function and activation of caspase pathways .

Antimicrobial Effects

The compound exhibits promising antimicrobial activity against a range of pathogens. Research has shown that MNQ effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. Its mechanism primarily involves disrupting bacterial cell membranes and interfering with metabolic processes.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Activity in Breast Cancer Cells | MNQ induced apoptosis with an IC50 value of 12 µM after 48 hours of treatment. Mechanistic studies revealed mitochondrial dysfunction and caspase activation. |

| Antimicrobial Efficacy Against E. coli | In vitro studies showed that MNQ inhibited E. coli growth with an MIC value of 32 µg/mL, demonstrating its potential as an antibacterial agent. |

| Anti-inflammatory Activity | MNQ was found to significantly reduce COX-2 expression in human fibroblast cells, highlighting its anti-inflammatory properties. |

Comparative Analysis with Related Compounds

To better understand the unique properties of MNQ, a comparative analysis with other quinoline derivatives is presented below:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Methyl 7-nitroquinoline-2-carboxylate | Moderate anticancer activity | Different nitro group positioning affects activity profile |

| 2-Methyl-8-nitroquinoline | Strong anti-cancer properties | Enhanced lipophilicity improves bioavailability |

| 5-Nitroquinoline | Antimicrobial effects | Exhibits different spectrum compared to MNQ |

Propriétés

IUPAC Name |

methyl 8-nitroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-17-11(14)8-6-5-7-3-2-4-9(13(15)16)10(7)12-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSFNHZUYTYDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553936 | |

| Record name | Methyl 8-nitroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110683-76-6 | |

| Record name | Methyl 8-nitroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.